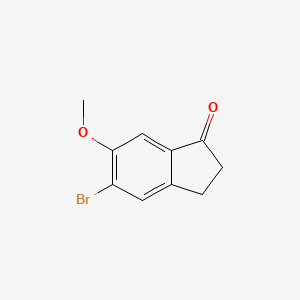

5-Bromo-6-methoxy-1-indanone

Overview

Description

5-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . It has the empirical formula C10H9BrO2 and a molecular weight of 241.08 . It is a solid substance .

Synthesis Analysis

The synthesis of 1-indanones, including this compound, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom and a methoxy group attached to a 1-indanone core .Chemical Reactions Analysis

One study reported the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS), which yielded 3-bromo-6-methoxyindene . This compound, upon thermolysis, gave a benzo[c]fluorenone derivative .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 150-155 °C .Scientific Research Applications

Energetic Characterization in Biomass Degradation

5-Bromo-6-methoxy-1-indanone derivatives have been studied for their energetic properties, particularly in the context of biomass degradation. A study by Silva, Lima, and Ribeiro da Silva (2018) involved the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone, using calorimetric techniques and computational methods. This research provides insights into the combustion, sublimation, and formation enthalpies of these compounds, which are crucial for understanding their role in biomass degradation processes (Silva, Lima, & Ribeiro da Silva, 2018).

Scale-up of Reformatsky Reaction

In the field of synthetic organic chemistry, this compound derivatives have been used in the scale-up of the Reformatsky reaction. Scherkenbeck and Siegel (2005) described a safe process for this reaction, scaling it up from the laboratory to the pilot plant level. This study demonstrates the industrial applicability of these derivatives in complex organic syntheses (Scherkenbeck & Siegel, 2005).

Applications in Alzheimer's Disease Research

A significant application of 6-methoxy indanone derivatives, closely related to this compound, is in the field of Alzheimer's disease research. Nan et al. (2016) synthesized a series of these derivatives and evaluated them as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Their findings suggest the potential of these derivatives in developing diagnostic tools for Alzheimer's disease (Nan et al., 2016).

Photobromination and Synthesis of Benzoindenone Derivatives

This compound and its derivatives have also been investigated for their potential in photobromination and the synthesis of new benzoindenone derivatives. Tutar et al. (2008) studied the photobromination of 5-methoxyindane and 5-methoxyindanone, demonstrating the synthesis of 1,2,3-tribromo-6-methoxyindene and related compounds. This research contributes to the development of new synthetic pathways in organic chemistry (Tutar et al., 2008).

Mechanism of Action

Target of Action

1-indanone derivatives, a class to which this compound belongs, have been found to exhibit a broad range of biological activities . They are known to interact with various targets such as adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .

Result of Action

1-indanone derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

Safety and Hazards

According to the safety data sheet, 5-Bromo-6-methoxy-1-indanone is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

Given the wide range of biological activities of 1-indanone derivatives, there are many potential future directions for research on 5-Bromo-6-methoxy-1-indanone . These could include further exploration of its antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methoxy-1-indanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Furthermore, this compound has been observed to affect the cell cycle, potentially leading to cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and viability. These findings underscore the importance of dosage considerations in the application of this compound in research and therapeutic contexts .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For instance, this compound can affect the levels of metabolites involved in oxidative phosphorylation, thereby impacting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into various cellular compartments. Once inside the cell, this compound can bind to proteins such as albumin, which can influence its distribution and localization. These interactions play a crucial role in determining the compound’s bioavailability and overall biological effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. For example, this compound may undergo phosphorylation, which can direct it to the nucleus where it can modulate gene expression. The subcellular localization of this compound is closely linked to its biochemical and cellular effects, highlighting the importance of spatial dynamics in its mechanism of action .

Properties

IUPAC Name |

5-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZFPWKIZTDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624240 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187872-11-3 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

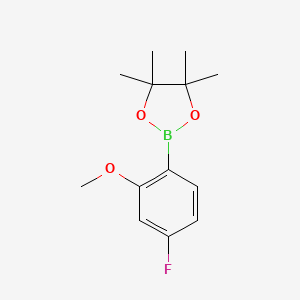

Synthesis routes and methods I

Procedure details

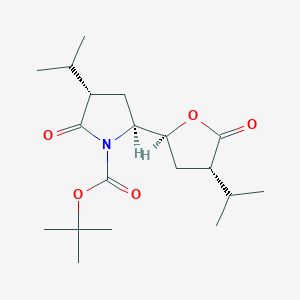

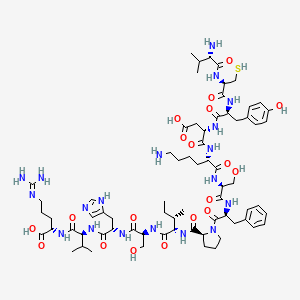

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)